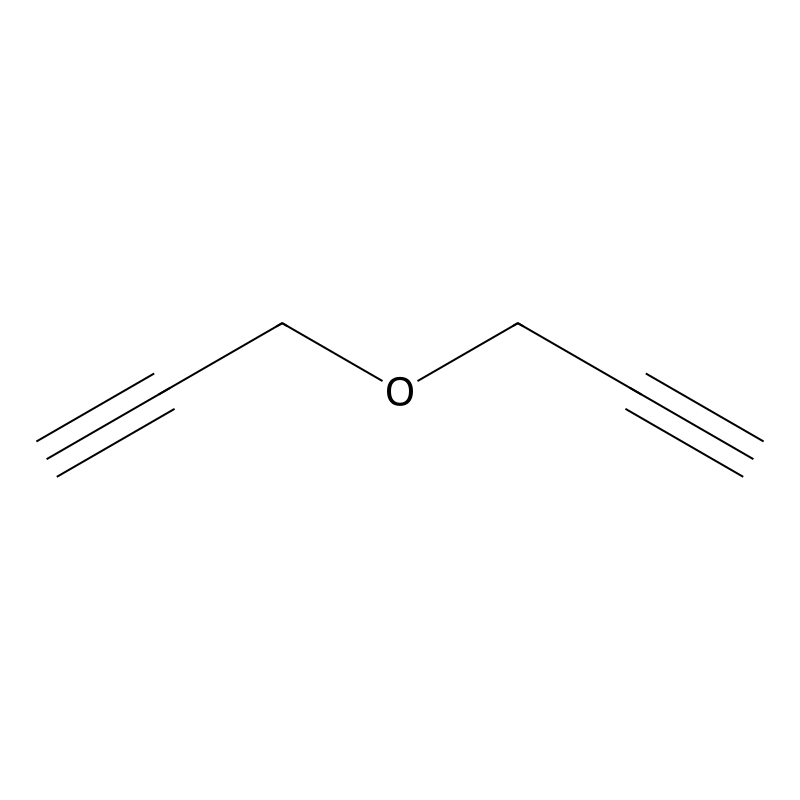Dipropargyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Dipropargyl ether is an organic compound characterized by the presence of two propargyl groups attached to an ether functional group. Its chemical structure can be represented as , specifically featuring the formula . This compound is a colorless liquid with a distinct odor and is slightly soluble in water, while being less dense than water .
Dipropargyl ether is notable for its use in various
Synthesis of Functionalized Polymers:
Due to the presence of the two alkyne groups (C≡C) within its structure, dipropargyl ether can participate in click chemistry reactions. These reactions are highly efficient and selective, allowing researchers to readily synthesize various functionalized polymers with desired properties. For instance, dipropargyl ether has been used in the preparation of polyferrocenes through click chemistry with 1,1'-bis(azidoethyl)ferrocene [].
- Nucleophilic Substitution: The propargyl groups can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.
- Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex organic structures, often utilized in synthesizing pharmaceuticals and agrochemicals.
- Polymerization: Dipropargyl ether can be polymerized to create poly(dipropargyl ether) derivatives, which are valuable in creating thermoset resins with enhanced properties .
Dipropargyl ether can be synthesized through various methods:
- Etherification of Hydroxy Compounds: A common method involves reacting hydroxyaromatic compounds with propargyl halides in the presence of a base. This method typically yields high purity products .
- Phase Transfer Catalysis: Utilizing phase transfer catalysts allows for efficient synthesis under mild conditions, enhancing the reaction rate and yield .
- Direct Reaction of Propargyl Alcohols: Another approach includes the direct reaction of propargyl alcohols with appropriate reagents under controlled conditions to form dipropargyl ether .
Dipropargyl ether finds applications in several fields:
- Polymer Chemistry: It is used as a monomer in the production of poly(dipropargyl ether) resins, which exhibit excellent thermal and mechanical properties.
- Synthesis of Pharmaceuticals: The compound serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals due to its reactive propargyl groups.
- Material Science: It is employed in creating advanced materials with tailored properties for specific applications .
Interaction studies involving dipropargyl ether typically focus on its reactivity with other organic compounds. For example, it has been shown to react favorably with transition metals in catalytic processes, which can lead to the formation of complex organometallic compounds. These interactions are crucial for developing new synthetic methodologies and understanding reaction mechanisms .
Dipropargyl ether shares structural similarities with several other compounds. Here are a few notable ones:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Propargyl alcohol | Alcohol | Contains a hydroxyl group; used for synthesis |
| Diethyl ether | Ether | Simple structure; widely used as a solvent |
| Diphenyl ether | Ether | Aromatic character; stability in high temperatures |
| Bisphenol A bispropargyl ether | Ether | Combines phenolic and propargylic functionalities; used in thermoset resins |
Dipropargyl ether is unique due to its dual propargyl groups, which provide distinct reactivity compared to simpler ethers or alcohols. This unique structure allows it to participate in more complex reactions and applications that other similar compounds may not facilitate effectively.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








